- Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTORACS Medicinal Chemistry Letters, 2016, 7(4), 351-356,
Cas no 944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine)
944401-55-2 structure
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Properties
Names and Identifiers
-
- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
- 2-Pyrimidinamine, 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- [4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amine
- AK112765
- 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl]-pyrimidin-2-ylamine
- 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-ylamine
- SYJMHOBGFXCKRG-UHFFFAOYSA-N
- 6145AC
- FCH2794291
- AM807613
- OR360325
- AX8161633
- 4-Methyl-2-aminopyrimidine-5-boronic acid pinacol ester
- (2-AM
- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine (ACI)
- 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
- C11H18BN3O2
- 4-methyl-5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
- MFCD18072554
- AKOS016000282
- 4-methyl-5-(4, 4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
- SB55508
- SY104523
- DS-5779
- 2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester
- DTXSID50680997
- 2-Amino-4-methylpyrimidin-5-boronic acid pinacol ester
- 944401-55-2
- SCHEMBL1114281
- DB-010255
- 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine
- (2-AMINO-4-METHYLPYRIMIDIN-5-YL)BORONIC ACID PINACOL ESTER
- 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl)) pyrimidine-2-ylamine
- +Expand
-
- MFCD18072554
- SYJMHOBGFXCKRG-UHFFFAOYSA-N
- 1S/C11H18BN3O2/c1-7-8(6-14-9(13)15-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H2,13,14,15)
- N1C(N)=NC(C)=C(B2OC(C)(C)C(C)(C)O2)C=1
Computed Properties
- 235.1492070g/mol
- 1
- 5
- 1
- 235.1492070g/mol
- 17
- 282
- 0
- 0
- 0
- 0
- 0
- 1
- 70.3
Experimental Properties
- Slightly soluble in water.
- 409.7±47.0 °C at 760 mmHg
- 0.0±1.0 mmHg at 25°C
- 201.6±29.3 °C
- 1.11
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Price
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 20 min, rt; 18 h, rt → 115 °C
Reference
- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; rt → 115 °C; 18 h, 115 °C
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; rt → 115 °C; 18 h, 115 °C
Reference
- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C
Reference
- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 85 °C
Reference
- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 85 °C
Reference
- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Palladium chloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ; 15 min, 50 °C; 50 °C → rt
1.2 Reagents: Potassium acetate ; 16 h, 95 °C
1.2 Reagents: Potassium acetate ; 16 h, 95 °C
Reference
- Preparation of pyrimidine derivatives as inhibitors of phosphatidylinositol 3-kinase, United States, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, 115 °C; 115 °C → rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, 115 °C; 115 °C → rt
Reference
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 115 °C
Reference
- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 115 °C
Reference
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating CancerACS Medicinal Chemistry Letters, 2011, 2(10), 774-779,
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Raw materials
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Preparation Products
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Suppliers
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:944401-55-2)
XU NV SHI
15221998634
1986399151@qq.com
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Related Literature
-
Chong Zou,Shuijian He Mater. Chem. Front., 2023,7, 3382-3389
-
Thorsten Gehrmann,Matthias Kruck,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2012,48, 2397-2399
-
Chen Ding,Yong Lin,Xinzhou Wu,Wei Yuan,Xiuqing Meng,Wenming Su,Ke-Qin Zhang RSC Adv., 2020,10, 21845-21851
-
Patrick Adlercreutz Chem. Soc. Rev., 2013,42, 6406-6436
-
Adam L. Washburn,Ryan C. Bailey Analyst, 2011,136, 227-236
-
Song Lu,Huong Lan Huynh,Fengliu Lou,Kun Guo,Zhixin Yu Nanoscale, 2021,13, 12885-12895
-
9. Back cover
-
Bruno Grignard,Stephanie Schmeits,Raphaël Riva,Christophe Detrembleur,Philippe Lecomte,Christine Jérôme Green Chem., 2009,11, 1525-1529
944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine) Related Products
- 142995-28-6((S)-2-Amino-3-(3,4-dimethylphenyl)propanoic acid)
- 175204-18-9(Methyl 3,4-diacetamidobenzoate)
- 123266-59-1(5,7-Dibromo-2,3-dihydrobenzofuran)
- 187998-64-7(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid)
- 1600-49-3(Benzene,1,1',1''-(isocyanomethylidyne)tris-)
- 129894-61-7((1S)-2-amino-1-(3-nitrophenyl)ethan-1-ol)
- 104719-63-3(N-Boc-D-glutamic Acid 5-tert-Butyl Ester)
- 16851-83-5(1-(4-Chlorophenyl)sulfonyl-1H-pyrrole)
- 168267-11-6(Benzaldehyde,2-methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-)
- 175202-59-2(Benzo[c]thiophene-1-carboxylicacid, 4,5,6,7-tetrahydro-4-(hydroxyimino)-6,6-dimethyl-3-(methylthio)-, methylester)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:944401-55-2)4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine
99%
5g
339.0